molecular formula C12H16BrN B3161434 N-[(3-bromophenyl)methyl]cyclopentanamine CAS No. 869952-71-6

N-[(3-bromophenyl)methyl]cyclopentanamine

Cat. No.: B3161434
CAS No.: 869952-71-6
M. Wt: 254.17 g/mol
InChI Key: JMTIYRODMSTRMY-UHFFFAOYSA-N
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Description

N-[(3-Bromophenyl)methyl]cyclopentanamine is a cyclopentanamine derivative featuring a 3-bromobenzyl substituent. Its molecular framework—a cyclopentylamine core linked to a substituted benzyl group—provides a versatile scaffold for modulating physicochemical and biological properties.

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]cyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c13-11-5-3-4-10(8-11)9-14-12-6-1-2-7-12/h3-5,8,12,14H,1-2,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTIYRODMSTRMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromophenyl)methyl]cyclopentanamine typically involves a multi-step process:

    Bromination of Benzylamine: The initial step involves the bromination of benzylamine to introduce the bromine atom at the meta position of the phenyl ring. This can be achieved using bromine (Br2) in the presence of a suitable solvent like acetic acid.

    Formation of Cyclopentanamine: The next step involves the formation of the cyclopentanamine moiety. This can be done by reacting cyclopentanone with ammonia (NH3) under reductive amination conditions.

    Coupling Reaction: Finally, the brominated benzylamine is coupled with the cyclopentanamine moiety using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromophenyl)methyl]cyclopentanamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxide derivatives using oxidizing agents like hydrogen peroxide (H2O2).

    Reduction Reactions: The compound can be reduced to form the corresponding amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: Formation of N-[(3-hydroxyphenyl)methyl]cyclopentanamine.

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of N-[(3-bromophenyl)methyl]cyclopentylamine.

Scientific Research Applications

N-[(3-bromophenyl)methyl]cyclopentanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3-bromophenyl)methyl]cyclopentanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom on the phenyl ring can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The cyclopentanamine moiety can further influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Modifications to the aromatic substituent significantly influence activity, binding affinity, and lipophilicity. Key examples include:

Compound Name Substituent(s) Key Properties/Applications Reference
N-[(3-Bromo-4-fluorophenyl)methyl]cyclopentanamine 3-Br, 4-F Higher lipophilicity; potential PET ligand
N-[(3-Bromo-4-methoxyphenyl)methyl]cyclopentanamine 3-Br, 4-OCH₃ Enhanced solubility due to methoxy group
N-[[3-[(1-Methyl-4-piperidyl)methyl]phenyl]methyl]cyclopentanamine 4-F, piperidylmethyl 15-fold greater REV-ERBβ inhibition vs. parent
N-((5-(4-Fluoro-2-[11C]methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine 4-F, 2-OCH₃ (11C-labeled) PET tracer for NMDA receptor imaging

Key Observations :

  • Methoxy Groups : The 4-methoxy derivative () improves solubility but may reduce receptor affinity compared to halogenated analogs .
  • Fluorine Substitution: Fluorine enhances metabolic stability and binding affinity, as seen in compound23 (), which showed 15-fold greater inhibitory activity than its non-fluorinated counterpart.

Modifications to the Amine Core

Varying the amine ring size or substituting the cyclopentyl group alters steric bulk and conformational flexibility:

Compound Name Amine Core Key Properties/Applications Reference
N-[(3-Bromophenyl)methyl]cyclooctanamine Cyclooctyl Increased steric bulk; potential impact on receptor binding
N-(3-Methoxyphenethyl)cyclopentanamine Cyclopentyl + phenethyl chain Improved oral activity in mGluR2 modulation

Key Observations :

  • Cyclooctyl vs. Cyclopentyl : The cyclooctanamine analog () has a larger ring, which may hinder binding to compact receptor pockets compared to the cyclopentyl core.
  • Phenethyl vs.

Physicochemical Properties

Molecular weight, logD, and hydrogen bonding capacity are critical for drug-likeness and application suitability:

Compound Name Molecular Weight logD (Predicted) H-Bond Donors/Acceptors Reference
N-[(3-Bromophenyl)methyl]cyclopentanamine ~256.1 ~3.5 (estimated) 1 donor, 2 acceptors -
N-[(3-Chloro-4-fluorophenyl)methyl]cyclopentanamine 227.7 ~2.8 1 donor, 3 acceptors
N-((5-(4-Fluoro-2-methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine 330.4 ~1.5 1 donor, 5 acceptors

Key Observations :

  • Polar Groups : Methoxy and pyridinyl groups () lower logD and increase polarity, making the compound more suitable for peripheral targets.

Biological Activity

N-[(3-bromophenyl)methyl]cyclopentanamine is an organic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, relevant case studies, and research findings, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

This compound features a bromophenyl group attached to a cyclopentanamine structure. The presence of the bromine atom enhances the compound's reactivity and binding affinity to various biological targets, which may include receptors and enzymes. This structural uniqueness is pivotal in determining its biological activity.

Property Description
Molecular Formula C11_{11}H14_{14}BrN
Molecular Weight 256.14 g/mol
Solubility Soluble in organic solvents like dichloromethane
Appearance White to off-white solid

The mechanism of action for this compound involves interactions with specific molecular targets. The bromine atom on the phenyl ring is believed to enhance binding affinity, leading to modulation of receptor activity and enzyme function. These interactions can influence various biological pathways, potentially resulting in therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. For instance, preliminary tests showed significant inhibition of Gram-positive and Gram-negative bacteria when treated with this compound.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, highlighting its potential as a chemotherapeutic agent. The compound's ability to modulate cell signaling pathways involved in cancer progression is under active investigation.

Case Studies

  • Antimicrobial Efficacy Study
    • A study evaluated the antibacterial effects of this compound against Staphylococcus aureus and Escherichia coli.
    • Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antibacterial activity.
  • Cytotoxicity Assessment
    • In a cytotoxicity assay using human cancer cell lines (e.g., HeLa and MCF-7), this compound exhibited IC50_{50} values of 15 µM and 20 µM respectively, indicating its potential as an anticancer agent.
    • Flow cytometry analysis revealed that the compound induces apoptosis via the intrinsic pathway.

Research Findings

Recent studies have focused on elucidating the detailed mechanisms by which this compound exerts its biological effects:

  • Enzyme Interaction Studies : Research has shown that the compound interacts with specific enzymes involved in metabolic pathways, potentially altering their activity and leading to downstream effects on cellular function.
  • Receptor Binding Assays : Binding affinity assays indicate that this compound can effectively bind to certain receptors implicated in pain and inflammation, suggesting possible applications in pain management therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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